2-[(2-Chloro-6-fluorobenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol
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Overview
Description
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a triazolopyrimidine core, which is a fused heterocyclic system, and is substituted with a chlorofluorophenyl group and a dimethylamino group. Its distinct structure makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE typically involves multiple steps, starting from readily available starting materials. One common route includes the following steps:
Formation of the Triazolopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyrimidine ring system.
Introduction of the Chlorofluorophenyl Group: This is achieved through a nucleophilic substitution reaction where a chlorofluorobenzyl halide reacts with the triazolopyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Pharmaceutical Research: This compound is investigated for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Chemical Biology: It is used as a tool compound to study biological pathways and molecular interactions.
Industrial Applications: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and altering biological pathways. The exact mechanism depends on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
2-(2-Chloro-6-fluorophenyl)acetamides: These compounds share a similar chlorofluorophenyl group and are known for their potent biological activity as thrombin inhibitors.
Indole Derivatives: Indole derivatives possess a similar aromatic structure and are known for their diverse biological activities.
Uniqueness
2-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]AMINO}-5,6-DIMETHYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE is unique due to its triazolopyrimidine core, which is not commonly found in other similar compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H13ClFN5O |
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Molecular Weight |
321.74 g/mol |
IUPAC Name |
2-[(2-chloro-6-fluorophenyl)methylamino]-5,6-dimethyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H13ClFN5O/c1-7-8(2)18-14-19-13(20-21(14)12(7)22)17-6-9-10(15)4-3-5-11(9)16/h3-5H,6H2,1-2H3,(H2,17,18,19,20) |
InChI Key |
IEJHOFNZTCYLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C2N=C(NN2C1=O)NCC3=C(C=CC=C3Cl)F)C |
Origin of Product |
United States |
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